Fmoc-2-Me-Ile-OH

Description

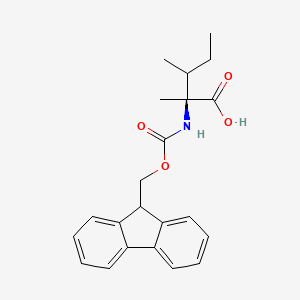

Structure

3D Structure

Properties

Molecular Formula |

C22H25NO4 |

|---|---|

Molecular Weight |

367.4 g/mol |

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylpentanoic acid |

InChI |

InChI=1S/C22H25NO4/c1-4-14(2)22(3,20(24)25)23-21(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19H,4,13H2,1-3H3,(H,23,26)(H,24,25)/t14?,22-/m0/s1 |

InChI Key |

TZBPFKBKTDHMEU-JDMGRSRBSA-N |

Isomeric SMILES |

CCC(C)[C@@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CCC(C)C(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

sequence |

X |

Origin of Product |

United States |

Synthetic Methodologies for Fmoc 2 Me Ile Oh and Its Integration into Complex Peptide Architectures

Strategies for Fmoc-2-Me-Ile-OH Precursor Synthesis

The synthesis of Fmoc-N-methylated amino acids, including this compound, often involves multi-step procedures that require careful selection of protecting groups and alkylating agents to ensure high yields and prevent side reactions like racemization.

N-Alkylation Approaches (e.g., Methyl Iodide, Dimethyl Sulfate)

Direct N-alkylation of an amino acid precursor is a common method for introducing the methyl group. Reagents like methyl iodide and dimethyl sulfate (B86663) are frequently employed for this purpose. researchgate.netnih.govnih.gov One effective approach is the Biron-Kessler method, which can be adapted for solid-phase synthesis. nih.gov This method often involves the use of a temporary protecting group on the α-amino group, such as 2-nitrobenzenesulfonyl (o-NBS), which acidifies the amine proton, facilitating methylation. nih.govresearchgate.netcsic.es The methylation itself is typically carried out using a methylating agent in the presence of a base. acs.org

A comparative study on the synthesis of Fmoc-N-Me-AA-OH developed a solid-phase method comparing dimethyl sulfate and methyl iodide for the alkylation step. researchgate.net In this process, the amino acid is first anchored to a resin, the Fmoc group is removed, and the free amine is then protected with an o-NBS group. researchgate.netcsic.es Subsequent treatment with a base and the methylating agent introduces the methyl group. csic.es For instance, N-methylation can be achieved by treating the o-NBS protected, resin-bound amino acid with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and either dimethyl sulfate or methyl iodide. researchgate.netcsic.es

Another approach involves the N-alkylation of Boc-Ile-OH with methyl iodide and sodium hydride. rsc.org While a variety of methods exist for producing N-methyl amino acids, including direct methylation and reductive amination, many are less suitable for generating certain derivatives due to harsh conditions or low yields. nih.gov

| Reagent | General Conditions | Key Considerations | References |

|---|---|---|---|

| Methyl Iodide | Used with a base (e.g., sodium hydride, DBU) in a suitable solvent. | Commonly used in the Biron-Kessler method. Can be used in both solid-phase and solution-phase synthesis. | researchgate.netnih.govrsc.org |

| Dimethyl Sulfate | Often used with a base like DBU or sodium hydride in an organic solvent. | A cost-effective and efficient methylating agent. The Kessler group optimized its use to reduce synthesis time and cost. | researchgate.netnih.govnih.govacs.orgresearchgate.net |

Protecting Group Chemistry in N-Methylated Amino Acid Synthesis

The choice of protecting groups is critical in the synthesis of N-methylated amino acids to prevent unwanted side reactions. The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group commonly used for the α-amino group in SPPS. organic-chemistry.org For the synthesis of the N-methylated precursor itself, a multi-step strategy involving different protecting groups is often necessary.

One widely used strategy employs the 2-nitrobenzenesulfonyl (o-NBS) group. nih.govresearchgate.netacs.org The synthesis begins by protecting the amino acid methyl ester with o-NBS-Cl. acs.org The resulting sulfonamide is acidic enough to be deprotonated by a mild base, allowing for N-methylation with reagents like dimethyl sulfate. acs.org After methylation, the o-NBS group can be selectively removed under mild conditions, for example, with a thiol like 2-mercaptoethanol (B42355) in the presence of a base, without affecting the Fmoc group or other acid-labile side-chain protecting groups. researchgate.netcsic.es The free N-methyl amine can then be protected with an Fmoc group (e.g., using Fmoc-OSu) to yield the desired Fmoc-N-Me-amino acid. researchgate.net This entire process can be performed efficiently, sometimes in a single day, and is compatible with the protecting groups used in Fmoc-SPPS. acs.org

The tert-butyloxycarbonyl (Boc) group, another common amino-protecting group, is stable to most nucleophiles and bases, allowing for an orthogonal protection strategy with the base-labile Fmoc group. organic-chemistry.org However, racemization during the coupling of N-methyl amino acids can be a concern, particularly when the α-nitrogen is protected by the Boc group. nih.gov

Application of 2-Chlorotrityl Chloride (2-CTC) Resin in this compound Synthesis

The 2-chlorotrityl chloride (2-CTC) resin is a highly acid-labile solid support that is particularly useful for the synthesis of protected peptide fragments and for anchoring the initial amino acid in SPPS. glpbio.comsunresinlifesciences.com Its application has been extended to the solid-phase synthesis of Fmoc-N-methylated amino acids, serving as a temporary protecting group for the carboxylic acid. researchgate.netnih.govresearchgate.net

The synthesis strategy involves attaching the Fmoc-protected amino acid to the 2-CTC resin. nih.govresearchgate.netgoogle.com After attachment, the Fmoc group is removed, and the exposed amine is protected with an o-NBS group. researchgate.netcsic.es This is followed by N-methylation on the solid support. researchgate.netresearchgate.net Finally, the desired Fmoc-N-methyl amino acid is cleaved from the resin under very mild acidic conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), which leaves the acid-labile side-chain protecting groups intact. researchgate.netcsic.esglpbio.com

A key advantage of using the 2-CTC resin is its reusability, which enhances the cost-effectiveness of the synthesis. nih.govresearchgate.net The resin can be regenerated after cleavage of the product. acs.org This methodology has been successfully used to synthesize various Fmoc-N-Me-amino acids with high yield and purity. researchgate.netresearchgate.net

Solid-Phase Peptide Synthesis (SPPS) with this compound

The incorporation of sterically hindered N-methylated amino acids like this compound into a growing peptide chain during SPPS poses significant challenges due to slower coupling kinetics.

Integration of this compound into Standard Fmoc/tBu SPPS Protocols

Standard Fmoc/tert-butyl (tBu) SPPS protocols involve the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support. tandfonline.comacs.org The Fmoc group is removed with a mild base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF), to expose the N-terminal amine for the next coupling step. ajpamc.com

When integrating this compound, the standard protocol needs to be adapted to account for the steric hindrance of the N-methyl group, which can lead to incomplete couplings. biotage.co.jp Monitoring the coupling reaction is crucial. While the Kaiser test is commonly used to detect free primary amines, it is not effective for secondary amines like N-methylated residues. peptide.com Alternative tests such as the chloranil (B122849) test or the bromophenol blue test are required to monitor the completion of the coupling reaction. peptide.com If coupling is incomplete, a second coupling step is often necessary. peptide.com In cases of persistent unreacted amines, a capping step with a reagent like acetic anhydride (B1165640) is performed to block the unreacted sites and prevent the formation of deletion peptides. peptide.com

Despite the challenges, this compound is designed as a building block for introduction into peptide sequences via Fmoc SPPS. However, difficulties can arise, particularly when coupling an amino acid onto an N-methylated residue. In one study, researchers were unable to couple Fmoc-Tyr(SO2ONp)-OH to resin-bound N-methylated isoleucine using various activators in SPPS, highlighting the severe steric hindrance. rsc.org

Optimization of Coupling Conditions for N-Methylated Residues

The slow coupling kinetics of N-methylated amino acids necessitate the use of more potent coupling reagents and optimized reaction conditions. globalresearchonline.netuni-kiel.de Standard coupling reagents may not be sufficient to achieve high coupling yields.

The development of onium-type coupling reagents, such as phosphonium (B103445) and aminium/uronium salts, has significantly improved the incorporation of sterically hindered amino acids. globalresearchonline.netuni-kiel.de Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have been used successfully for coupling N-methyl amino acids. peptide.com Other effective reagents include PyAOP ((7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate) and PyBOP/HOAt (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate/1-hydroxy-7-azabenzotriazole), which are considered among the most promising for these difficult couplings. researchgate.netnih.gov COMU, a novel coupling reagent, has shown coupling efficiencies comparable to HATU and is suitable for microwave-accelerated SPPS. bachem.com

In addition to the choice of coupling reagent, the reaction conditions can be optimized. This may involve changing the solvent (e.g., using NMP or DMSO instead of DMF) or employing microwave irradiation to accelerate the reaction. biotage.co.jppeptide.com The presence of a base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is required for onium salt-mediated couplings. bachem.com For reactions with a high risk of racemization, a weaker base like sym-collidine may be preferred. bachem.com

| Reagent | Type | Key Features | References |

|---|---|---|---|

| HATU | Aminium Salt | Highly efficient for coupling N-methyl amino acids. | peptide.combachem.com |

| PyAOP | Phosphonium Salt | Promising for coupling protected N-methylamino acids to other N-methylamino acids. | researchgate.netnih.gov |

| PyBOP/HOAt | Phosphonium Salt/Additive | Considered one of the most promising reagent combinations for difficult couplings involving N-methylated residues. | researchgate.netnih.gov |

| COMU | Uronium Salt | Comparable efficiency to HATU, safer to handle, and suitable for microwave-assisted SPPS. | bachem.com |

| TOTT | Thiuronium Salt | Shows good results in couplings of sterically hindered or methylated amino acids, with potentially lower racemization. | bachem.com |

| PyBrOP | Phosphonium Salt | Noted for use in coupling N-methylated amino acids, but can lead to racemization with prolonged coupling times. | bachem.comissuu.com |

Solvent System Modifications for Improved Coupling Efficiency

Fmoc Deprotection Kinetics and Mechanistic Considerations

The removal of the base-labile Nα-Fmoc protecting group is a critical step that must proceed to completion to ensure the fidelity of the final peptide. The steric hindrance around the α-carbon of 2-Me-Ile can slow this process, necessitating optimized conditions.

The Fmoc group is cleaved via a base-catalyzed E1cB (Elimination Unimolecular conjugate Base) mechanism. publish.csiro.auscholaris.ca The process begins with the abstraction of the relatively acidic proton at the C9 position of the fluorene (B118485) ring by a base. iris-biotech.descielo.org.mx This generates a carbanion that subsequently undergoes β-elimination, releasing the free amine, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF). publish.csiro.auscielo.org.mx

To drive the deprotection reaction to completion, the DBF intermediate must be effectively trapped or "scavenged". nih.gov Secondary amines, like piperidine, are particularly effective because they act as both the base for the initial proton abstraction and as a nucleophile that traps the DBF via a Michael-type addition, forming a stable adduct (e.g., dibenzofulvene-piperidine adduct). scielo.org.mxresearchgate.net This scavenging action prevents DBF from participating in side reactions, such as alkylating the newly liberated N-terminal amine of the peptide chain, which would cause irreversible termination. acs.org

The most common reagent for Fmoc deprotection is a 20% solution of piperidine in DMF. wikipedia.orgiris-biotech.de Piperidine (pKa ≈ 11.1) is an effective secondary amine that efficiently promotes deprotection and scavenges the DBF byproduct. nih.gov For sterically hindered residues where deprotection may be sluggish, stronger, non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed. iris-biotech.depeptide.com DBU removes the Fmoc group much faster than piperidine. peptide.com

However, DBU is non-nucleophilic and cannot scavenge the DBF intermediate itself. scielo.org.mxpeptide.com Therefore, when DBU is used, it is often in combination with a nucleophilic scavenger, such as a small amount of piperidine (e.g., 2-5%), to trap the liberated DBF. peptide.compublish.csiro.au The combination of DBU (e.g., 2%) with piperazine (B1678402) (5%) has been shown to provide superior and faster deprotection compared to 20% piperidine alone. publish.csiro.auacs.org

Table 2: Comparison of Common Fmoc Deprotection Reagents

| Reagent | Type | Key Characteristics |

|---|---|---|

| Piperidine | Secondary Amine | Most common reagent (typically 20% in DMF). iris-biotech.de Acts as both base and scavenger. nih.gov |

| DBU | Non-nucleophilic Amidine Base | Stronger base, faster deprotection. peptide.com Requires a separate scavenger for the DBF byproduct. publish.csiro.au |

| Piperazine/DBU | Secondary Amine / Amidine Base | A combination that provides rapid deprotection (from DBU) and effective scavenging (from piperazine). publish.csiro.auacs.org |

| 4-Methylpiperidine | Secondary Amine | An alternative to piperidine with similar efficiency but fewer use restrictions. iris-biotech.descielo.org.mx |

While essential, the basic conditions of Fmoc deprotection can promote several side reactions. Incomplete deprotection is a major concern with hindered residues like 2-Me-Ile, which can lead to deletion sequences. iris-biotech.de Strategies to overcome this include extending the deprotection time, performing double deprotections, or switching to a more potent reagent system like DBU/piperazine. peptide.comiris-biotech.de

Another common side reaction is aspartimide formation, which occurs when an aspartic acid residue is present in the sequence. The base can catalyze the cyclization of the peptide backbone at the Asp residue. peptide.comacs.org This can be minimized by using weaker bases, shorter deprotection times, or adding an acidic additive like formic acid to the deprotection solution. publish.csiro.aupublish.csiro.au For other specific side reactions, such as the formation of 3-(1-piperidinyl)alanine from cysteine residues, using bulky side-chain protecting groups (e.g., Trityl) can offer protection. peptide.comiris-biotech.de Adding HOBt to the deprotection solution has also been shown to suppress side reactions like pyroglutamate (B8496135) formation and aspartimide formation. peptide.com

Evaluation of Deprotection Reagents (e.g., Piperidine, DBU)

Solution-Phase Synthesis Methodologies Incorporating this compound

Solution-phase peptide synthesis (SPPS) offers advantages for producing peptides on a large scale and allows for the purification of intermediates. However, the integration of sterically hindered amino acids like this compound, which combines the bulkiness of isoleucine with an N-α-methyl group, presents significant synthetic hurdles. These challenges include slow reaction kinetics and incomplete couplings, necessitating the use of highly efficient activating reagents and optimized reaction conditions. sci-hub.senih.gov

Standard coupling reagents are often insufficient for these difficult couplings. Consequently, a range of more potent reagents, primarily phosphonium and aminium (uronium) salts, have been developed and are widely used in both solution- and solid-phase synthesis for sterically demanding couplings. Reagents that form highly reactive OAt esters, such as HATU and PyAOP, are particularly effective due to the electron-withdrawing nature and anchimeric assistance of the HOAt leaving group. bachem.com Similarly, reagents based on OxymaPure, like COMU and PyOxim, have also shown high efficiency, sometimes exceeding that of HOAt-based reagents, and are considered safer alternatives to potentially explosive HOBt and HOAt-containing compounds. bachem.com

Another powerful approach involves the in situ generation of amino acid fluorides using reagents like TFFH. researchgate.netiris-biotech.de Acid fluorides are highly reactive intermediates particularly suited for coupling sterically hindered α,α-disubstituted amino acids and N-methylated residues. bachem.comresearchgate.netiris-biotech.de Furthermore, novel strategies such as the isostearyl-mixed anhydride method have been developed specifically to facilitate the efficient coupling of N-methyl amino acids in high yields during solution-phase synthesis. sci-hub.se

| Coupling Reagent | Full Name | Active Species Generated | Key Advantages for Hindered Couplings |

|---|---|---|---|

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | OAt Ester | Highly efficient for both solution and solid-phase; suitable for N-methyl amino acids. bachem.com |

| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | OAt Ester | More reactive alternative to PyBOP; provides anchimeric assistance. iris-biotech.de |

| COMU | 1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate | Oxyma Ester | Comparable efficiency to HATU; safer (non-explosive) and better solubility. bachem.com |

| TOTT | 2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethyl-isothiouronium tetrafluoroborate | Thiouronium Salt Derivative | Good results for hindered or methylated amino acids with low racemization. bachem.com |

| TFFH | Tetramethylfluoroformamidinium hexafluorophosphate | Acid Fluoride (B91410) (in situ) | Highly efficient for sterically hindered α,α-disubstituted and N-methyl amino acids. bachem.comresearchgate.net |

Green Chemistry Approaches in this compound Synthesis and Peptide Assembly

The pharmaceutical industry is increasingly focused on adopting green chemistry principles to minimize the environmental impact of manufacturing processes. Peptide synthesis, traditionally reliant on large volumes of hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM), is a key area for improvement. acs.orgrsc.org Greener approaches for synthesizing peptides with challenging residues like this compound focus on reducing solvent waste and utilizing more environmentally benign reagents. biomatik.com This extends to the synthesis of the N-methylated amino acid building blocks themselves, where bio-fermentative routes using engineered microorganisms are being developed as sustainable alternatives to chemical methods that often employ toxic reagents. nih.govnih.gov

A primary goal in greening peptide synthesis is the replacement of hazardous solvents. Solvents represent the vast majority of chemical waste generated during peptide production. biomatik.comacs.org Research has identified several greener solvents that can serve as alternatives to DMF and DCM. rsc.org The ideal green solvent must effectively dissolve the protected amino acids and coupling reagents while being compatible with the reaction conditions. acs.org

For challenging couplings involving sterically hindered residues, solvent choice is critical. Propylene carbonate (PC) has been demonstrated as a viable green solvent for both solution- and solid-phase peptide synthesis without causing significant racemization. rsc.org Other promising solvents include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate. acs.org Often, solvent mixtures are employed to achieve the desired physicochemical properties, such as combining anisole (B1667542) with N-octylpyrrolidone (NOP) or dimethyl sulfoxide (B87167) (DMSO) to improve the solubility of Fmoc-protected amino acids and reagents. kvinzo.comunibo.it

| Green Solvent / Mixture | Replaces | Key Properties and Applications |

|---|---|---|

| 2-Methyltetrahydrofuran (2-MeTHF) | DMF, DCM | Effective for Fmoc removal, washing, and coupling steps; can be used in a fully green protocol. acs.org |

| Propylene Carbonate (PC) | DMF, DCM | Shown to be effective for both solution- and solid-phase synthesis with minimal racemization. rsc.org |

| γ-Valerolactone (GVL) | DMF | A potential replacement for DMF, with many Fmoc-amino acids being soluble at concentrations suitable for automated synthesis. acs.org |

| Anisole / N-octylpyrrolidone (NOP) | DMF | This mixture was found to solubilize all standard Fmoc-protected amino acids. kvinzo.com |

| Anisole / Dimethyl Sulfoxide (DMSO) | DMF | A carefully tuned mixture (e.g., 17:3) has been shown to be ideal for coupling reactions in flow chemistry. |

A significant portion of solvent waste in peptide synthesis comes from the washing steps performed after coupling and deprotection. tandfonline.com In situ Fmoc removal protocols aim to reduce this waste by combining these steps. In this strategy, after the coupling reaction is complete, the base for Fmoc deprotection is added directly to the reaction vessel without intermediate filtration and washing. tandfonline.com This approach can save up to 75% of the solvent typically used. biomatik.com

4-Methylpiperidine (4-MP) is often used in these protocols as a greener alternative to piperidine, which is a regulated substance. tandfonline.comscielo.org.mx Studies have shown that 4-MP is an efficient reagent for Fmoc removal, with reaction rates comparable to or better than piperidine. scielo.org.mxresearchgate.net However, the in situ strategy carries risks, particularly when dealing with hindered amino acids like 2-Me-Ile-OH. If the deprotection of the growing peptide chain occurs before the excess activated amino acid in the solution is quenched, it can lead to double or even triple additions. tandfonline.com Conversely, inefficient coupling of a hindered residue followed by in situ deprotection can result in the formation of deletion peptides. tandfonline.com Therefore, while promising for waste reduction, the application of in situ protocols for sequences containing this compound requires careful optimization to ensure high product purity.

Advanced Analytical and Characterization Methodologies for Fmoc 2 Me Ile Oh and Its Peptide Conjugates

Chromatographic Techniques for Purity Assessment and Diastereomeric Resolution

Chromatography is an indispensable tool for the purification and analysis of Fmoc-2-Me-Ile-OH and its peptide derivatives. The inherent chirality and potential for diastereomer formation necessitate high-resolution methods to ensure the stereochemical integrity of the final product.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both assessing the purity of this compound and for its preparative purification. phenomenex.comrsc.orgscientificlabs.ieacs.orgpnas.orgsigmaaldrich.compnas.orgcymitquimica.com Reversed-phase HPLC (RP-HPLC) is the most common modality, typically utilizing C8 or C18 stationary phases. nih.govnih.gov

For analytical purposes, a gradient elution is often employed, commonly with a mobile phase consisting of water and acetonitrile, both containing an acidic modifier such as trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. phenomenex.comnih.gov Purity is typically assessed by integrating the peak area of the compound of interest relative to the total peak area in the chromatogram, with acceptance criteria often set at ≥97.0%. scientificlabs.iesigmaaldrich.com

In preparative HPLC, the goal is to isolate the desired compound from unreacted starting materials, byproducts, and any diastereomers that may have formed during synthesis. The conditions are similar to analytical HPLC but are scaled up to handle larger quantities of material. The fractions are collected and analyzed to ensure the purity of the isolated product. The inherent hydrophobicity of the Fmoc group and the alkyl side chain of isoleucine results in significant retention on reversed-phase columns.

The presence of two chiral centers in isoleucine (at the α- and β-carbons) means that four stereoisomers are possible: L-isoleucine (2S,3S), D-isoleucine (2R,3R), L-allo-isoleucine (2S,3R), and D-allo-isoleucine (2R,3S). nih.gov While RP-HPLC on standard achiral columns can sometimes separate diastereomers, it is generally insufficient for resolving all four stereoisomers of Fmoc-protected isoleucine. nih.gov Chiral stationary phases (CSPs) are often required for complete diastereomeric and enantiomeric resolution. phenomenex.comsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated considerable success in separating enantiomers of Fmoc-protected amino acids under reversed-phase conditions. phenomenex.com

Table 1: Representative HPLC Conditions for Analysis of Fmoc-Amino Acids

| Parameter | Condition | Source |

|---|---|---|

| Column | C18, 3 µm, 3.0 x 150 mm | scispace.com |

| Mobile Phase A | Water with 0.1% Formic Acid | scispace.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | scispace.com |

| Gradient | 5-95% B over 6 minutes | scispace.com |

| Flow Rate | 1.0 mL/min | scispace.com |

| Detection | UV at 254 nm | scispace.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of chemical reactions, such as the synthesis or coupling of this compound. cat-online.com By spotting the reaction mixture onto a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized, often under UV light due to the UV-active Fmoc group. scispace.com

The choice of solvent system is crucial for achieving good separation of the components. A common mobile phase for Fmoc-amino acids is a mixture of chloroform, methanol, and acetic acid. scispace.com The relative polarity of the components dictates their migration on the plate; the less polar compounds travel further up the plate. For this compound, purity is often checked using specific solvent systems, and a purity of ≥97% is a common requirement. scientificlabs.iesigmaaldrich.com

Table 2: Common TLC Solvent Systems for Fmoc-Amino Acids

| Solvent System Code | Composition | Source |

|---|---|---|

| CMA2 | Chloroform/Methanol/Acetic Acid (details proprietary) | |

| 157A | Specific proprietary solvent system | |

| CHCl₃:MeOH:AcOH | 97.5:2:0.5 | scispace.com |

| Ethyl Acetate:Hexane | 1:3 | scispace.com |

Enantiomeric Purity Determination Methods

Ensuring the enantiomeric purity of this compound is critical, as the stereochemistry of the amino acid building blocks directly dictates the stereochemistry of the final peptide. The required enantiomeric purity for commercially available Fmoc-amino acids is often greater than 99.0% enantiomeric excess (ee), and for some applications, it must be ≥99.8% ee. phenomenex.com

Several methods are available for determining enantiomeric purity. cat-online.com One of the most powerful and widely used techniques is chiral HPLC. phenomenex.comchromatographyonline.comlcms.cz This involves the use of a chiral stationary phase (CSP) that can differentiate between enantiomers. Polysaccharide-based columns are particularly effective for the separation of Fmoc-amino acid enantiomers. phenomenex.com

Another approach involves derivatization of the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. researchgate.netoup.com Reagents such as N-fluorenylmethoxycarbonyl-L-alanyl N-carboxyanhydride can be used for this purpose. oup.com

Gas chromatography (GC) on a chiral column is another established method for determining enantiomeric purity. cat-online.com This typically requires derivatization of the amino acid to make it volatile, for example, by esterification and acylation. cat-online.com

Spectroscopic and Spectrometric Approaches for Structural Confirmation and Conformational Analysis

Beyond basic identification, spectroscopic and spectrometric methods provide deep insights into the three-dimensional structure of this compound and its peptide conjugates, which is crucial for understanding their biological activity.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of molecules in solution. scientificlabs.iecem.com For this compound and its peptides, 1D NMR (¹H and ¹³C) provides initial structural confirmation. scispace.com However, advanced 2D NMR techniques are essential for unambiguously determining stereochemistry and elucidating conformational preferences. numberanalytics.comlibretexts.org

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly valuable. scispace.com These experiments detect through-space interactions between protons that are close to each other, providing crucial distance constraints that help to define the three-dimensional structure. For peptides containing α,α-disubstituted amino acids like this compound, NOESY and ROESY can help to establish the relative stereochemistry of the chiral centers and to identify the preferred backbone and side-chain conformations. scispace.com

For example, in peptides, the presence of α,α-disubstituted amino acids is known to induce stable secondary structures like β-turns and helices. nih.gov NMR analysis, in conjunction with other techniques, can confirm the formation of these structures. lsu.edu

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of Peptides Containing this compound

Circular Dichroism (CD) spectroscopy is a sensitive technique for analyzing the secondary structure of peptides and proteins in solution. nih.gov It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting CD spectrum is highly dependent on the peptide's secondary structure.

Peptides containing α,α-disubstituted amino acids, including those with a methylated α-carbon, often adopt well-defined helical or turn conformations. nii.ac.jpresearchgate.net CD spectroscopy is instrumental in identifying and quantifying these structures. For instance, α-helical structures give rise to characteristic CD spectra with negative bands around 222 nm and 208 nm, and a positive band around 190 nm. oup.combeilstein-journals.org β-sheet structures, on the other hand, typically show a negative band around 217 nm and a positive band near 195 nm. pnas.org Random coil peptides lack these distinct features.

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| N-α-Fmoc-N-α-methyl-L-isoleucine | This compound |

| Trifluoroacetic Acid | TFA |

| Chloroform | CHCl₃ |

| Methanol | MeOH |

| Acetic Acid | AcOH |

| N-fluorenylmethoxycarbonyl-L-alanyl N-carboxyanhydride | - |

| Nuclear Overhauser Effect Spectroscopy | NOESY |

| Rotating-frame Overhauser Effect Spectroscopy | ROESY |

Mass Spectrometry (MS) for Peptide Sequence and Modification Verification

Mass spectrometry (MS) stands as a cornerstone analytical technique for the characterization of peptides, including those synthesized with N-methylated amino acids like this compound. biopharmaspec.com Its high sensitivity and ability to provide detailed structural information are indispensable for verifying the primary amino acid sequence and identifying any modifications that may have occurred during synthesis. rapidnovor.comucsf.edu

When a peptide incorporating 2-Me-Ile is analyzed, mass spectrometry is crucial for confirming the successful incorporation and correct mass of this modified residue. The initial step typically involves obtaining the molecular weight of the intact peptide, often through techniques like Electrospray Ionization (ESI-MS). nih.gov A mass shift corresponding to the N-methylation (+14 Da compared to a standard isoleucine residue) provides the first evidence of successful incorporation. ucsf.edu

For unambiguous sequence verification and localization of the N-methylated residue, tandem mass spectrometry (MS/MS) is employed. biopharmaspec.comucsf.edu In this process, the protonated peptide ion is isolated and fragmented through collision-induced dissociation (CID) or other fragmentation methods like electron-transfer dissociation (ETD). The resulting fragment ions (typically b- and y-type ions) are analyzed to reconstruct the peptide sequence. The mass difference of 14 Da between fragment ions containing the 2-Me-Ile residue versus those without it confirms its precise location within the peptide chain.

The fragmentation patterns of N-methylated peptides can differ from their non-methylated counterparts. nih.gov The presence of the N-methyl group can influence peptide fragmentation, sometimes leading to characteristic neutral losses or specific fragment ions. acs.orgresearchgate.net For instance, N-methyl amino acids can produce specific immonium ions in the low-mass region of the MS/MS spectrum, which can serve as diagnostic markers for their presence. researchgate.net While N-terminal methylation has been shown to direct cleavage pathways, internal N-methylation, as in the case of 2-Me-Ile, also influences fragmentation, and a detailed analysis of the spectra is necessary for accurate interpretation. nih.gov

Modern high-resolution mass spectrometry can also aid in distinguishing between isobaric amino acids, such as leucine (B10760876) and isoleucine, which have the same nominal mass. biopharmaspec.comwvu.edu Furthermore, MS is instrumental in identifying and characterizing unintended modifications or side reactions that can occur during peptide synthesis, such as deamidation, oxidation, or incomplete deprotection. americanpharmaceuticalreview.com Error-tolerant or mass-tolerant database search strategies can be used to identify these unexpected modifications. nih.gov

Table 1: Common Mass Spectrometry Techniques for Peptide Analysis

| Technique | Application in this compound Peptide Analysis | Key Information Gained |

| Electrospray Ionization (ESI-MS) | Determination of the intact molecular weight of the peptide. | Confirms overall mass, initial verification of N-methylation (+14 Da). |

| Tandem MS (MS/MS) | Fragmentation of the peptide for sequence verification. | Unambiguous localization of the 2-Me-Ile residue, identification of other amino acids. ucsf.edu |

| High-Resolution MS (HRMS) | Accurate mass measurement of the peptide and its fragments. | Distinguishes between isobaric residues and confirms elemental composition. |

| Collision-Induced Dissociation (CID) | A common method for fragmenting peptides in MS/MS. | Generates b- and y-type fragment ions for sequencing. |

| Electron-Transfer Dissociation (ETD) | A "soft" fragmentation technique useful for labile modifications. | Preserves post-translational modifications that might be lost during CID. researchgate.net |

UV Spectroscopy for Fmoc Cleavage Monitoring

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS). chempep.com A key advantage of Fmoc chemistry is the ability to monitor the deprotection step in real-time using UV-Vis spectroscopy. altabioscience.comvapourtec.com This method relies on the strong UV absorbance of the by-product generated during the cleavage reaction.

The removal of the Fmoc group is typically achieved by treating the peptide-resin with a secondary amine base, most commonly a solution of 20% piperidine (B6355638) in a polar solvent like dimethylformamide (DMF). altabioscience.com The reaction proceeds via a β-elimination mechanism, releasing the free N-terminus of the peptide and dibenzofulvene (DBF). chempep.com The liberated DBF is a reactive chromophore that quickly forms a stable adduct with the excess piperidine in the solution. altabioscience.comresearchgate.net

This dibenzofulvene-piperidine adduct exhibits strong UV absorbance with characteristic maxima around 290-301 nm. iris-biotech.demdpi.comrsc.org By measuring the absorbance of the solution collected after the deprotection step, one can quantify the amount of Fmoc group released. biotage.com This quantification is based on the Beer-Lambert Law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the adduct (reported values are in the range of 7100-8100 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette. iris-biotech.debiotage.com

This technique is routinely used for several purposes in SPPS:

Monitoring Deprotection Kinetics: By taking aliquots at different time points, a kinetic profile of the deprotection reaction can be generated. rsc.orgscholaris.ca This helps in optimizing reaction times to ensure complete deprotection without unnecessary exposure of the peptide to the basic conditions, which could promote side reactions. rsc.org

Quantifying Resin Loading: The method can be used to accurately determine the initial loading capacity of the resin by quantifying the Fmoc release from the first amino acid attached to the solid support. biotage.comrsc.org

Ensuring Reaction Completion: In automated peptide synthesizers, online UV monitoring with a flow-cell allows for real-time tracking of the Fmoc release, ensuring that each deprotection step goes to completion before the next coupling cycle begins. iris-biotech.de

While highly effective, the accuracy of the method can be affected by factors such as the solvent used, as DMF itself has some UV absorbance in the same region, which can interfere with measurements at low concentrations. vapourtec.com

Table 2: Research Findings on UV Monitoring of Fmoc-Deprotection

| Parameter | Finding | Reference |

| Wavelengths for Quantification | The dibenzofulvene-piperidine adduct is typically quantified at ~301 nm or ~290 nm. | iris-biotech.demdpi.combiotage.com |

| Molar Extinction Coefficient (ε) | Reported values for the adduct at ~301 nm are in the range of 7800-8021 M⁻¹cm⁻¹. | mdpi.comrsc.org |

| Standard Reagent | A 20% solution of piperidine in DMF is the most common deprotection reagent. | altabioscience.com |

| Reaction Mechanism | Base-induced β-elimination, forming a dibenzofulvene-piperidine adduct. | chempep.comresearchgate.net |

| Application | Monitoring reaction kinetics, quantifying resin loading, and ensuring reaction completion. | iris-biotech.debiotage.comrsc.org |

Microscopic Techniques for Self-Assembled Systems Involving this compound

Fmoc-protected amino acids, including derivatives like this compound, are well-known for their ability to self-assemble into a variety of ordered nanostructures, such as fibers, tapes, and hydrogels, driven by non-covalent interactions like π-π stacking of the fluorenyl groups and hydrogen bonding. nih.govnih.gov Microscopic techniques are essential tools for visualizing and characterizing the morphology of these supramolecular structures.

Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are two of the most powerful and commonly used techniques in this field.

Transmission Electron Microscopy (TEM): TEM provides high-resolution, two-dimensional projection images of the self-assembled structures. Samples are typically prepared by drop-casting a dilute solution of the assembled material onto a TEM grid. Cryo-TEM, where samples are flash-frozen, is particularly valuable as it allows for the visualization of the structures in a near-native, hydrated state, minimizing artifacts that can be caused by drying. nih.gov Studies on similar Fmoc-amino acids and dipeptides have used TEM to reveal the formation of long, straight, and sometimes branched nanofibers that entangle to form the hydrogel network. rsc.orgnih.gov For example, research on Fmoc-isoleucine has shown the formation of fiber-like assemblies. researchgate.net

Atomic Force Microscopy (AFM): AFM provides three-dimensional topographical information of the sample surface with nanoscale resolution. It operates by scanning a sharp tip over the surface, and it can be performed on dried samples or even on samples under liquid. This makes it ideal for studying the surface features, dimensions (such as height and width), and persistence length of the assembled nanofibers. acs.org AFM studies on related Fmoc-dipeptide hydrogels have detailed the network topology, showing how individual nanofibers entangle and cross-link to create the macroscopic gel structure. nih.gov

Other microscopic techniques like Optical Microscopy (including phase-contrast and polarized light microscopy) and Scanning Electron Microscopy (SEM) are also employed. researchgate.netmdpi.com Optical microscopy can be used to observe larger-scale structures and morphological transitions, for instance, under different solvent conditions or temperatures. chemrxiv.orgrsc.org SEM provides information on the surface topography of dried or lyophilized hydrogel samples, often revealing a porous, interconnected network structure. acs.org The specific morphology adopted by this compound would depend on factors like its concentration, the solvent system, pH, and temperature, with the N-methylation potentially influencing the packing and hydrogen-bonding network compared to its non-methylated counterpart, Fmoc-Ile-OH. researchgate.netnih.gov

Table 3: Microscopic Techniques for Characterizing Self-Assembled Fmoc-Amino Acids

| Technique | Type of Information | Typical Observations for Fmoc-AA Systems |

| Transmission Electron Microscopy (TEM) | High-resolution 2D projection images of morphology. | Visualization of nanofibers, nanotubes, and their entanglement. rsc.org |

| Atomic Force Microscopy (AFM) | 3D surface topography and dimensions (height, width). | Detailed structure of fiber networks, stiffness, and persistence length. acs.org |

| Scanning Electron Microscopy (SEM) | Surface morphology of dried/lyophilized samples. | Porous, interconnected network structure of hydrogels. researchgate.net |

| Optical Microscopy | Larger-scale morphology and birefringence. | Observation of spherulites, crystals, and overall gel structure. mdpi.comchemrxiv.org |

Applications of Fmoc 2 Me Ile Oh in Peptide Design and Engineering

Modulation of Peptide Conformation and Secondary Structure

The substitution at the α-carbon in 2-Me-Ile drastically restricts the rotational freedom around the main chain torsion angles, phi (Φ) and psi (Ψ). expasy.org This limitation on the available conformational space forces the peptide backbone into more predictable and rigid structures.

The incorporation of Cα-tetrasubstituted amino acids like 2-Me-Ile is a well-established method for promoting folded structures in peptides. The steric hindrance caused by the additional methyl group favors specific backbone conformations, often leading to the formation and stabilization of helical and turn motifs. researchgate.net Research has shown that such sterically hindered amino acids can induce the formation of 3(10)-helices or β-turns. researchgate.netrsc.org For instance, the presence of a Cα-methylated residue can encourage a quasi β-turn, a predictable folded conformation that can be pivotal in de novo modulation of peptide secondary structures. rsc.org These motifs are critical components of protein secondary structure and are often involved in molecular recognition and binding events. uq.edu.au The ability of Fmoc-2-Me-Ile-OH to promote these specific structures makes it an invaluable tool for designing peptides that mimic the secondary structures of larger proteins. nih.gov

The primary consequence of introducing the 2-Me-Ile residue is the significant increase in the rigidity of the peptide backbone. msu.edursc.org Standard peptide chains possess considerable conformational flexibility, primarily through rotation around the bonds connected to the α-carbon. msu.edu By replacing a Cα-hydrogen with a methyl group, as in 2-Me-Ile, this flexibility is substantially reduced. This "conformational locking" is due to the steric clash that would arise from rotations that are otherwise permissible in standard amino acids. researchgate.net This increased rigidity is advantageous for several reasons: it can lead to enhanced resistance against enzymatic degradation and can pre-organize the peptide into a conformation that is favorable for binding to its biological target, thereby reducing the entropic penalty of binding. diva-portal.orgresearchgate.net

Induction and Stabilization of Helical and Turn Motifs

Design and Synthesis of Conformationally Constrained Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as stability and oral bioavailability. This compound is a key building block in the synthesis of conformationally constrained peptidomimetics, where the goal is to create molecules with a well-defined three-dimensional shape. researchgate.netacs.org

Understanding the relationship between a peptide's structure and its biological activity (SAR) is fundamental to drug design. By incorporating this compound, chemists can synthesize a series of rigid analogues, each locked in a specific conformation. vt.edunih.gov Comparing the biological activities of these constrained peptidomimetics allows researchers to deduce the specific "bioactive conformation"—the three-dimensional shape the peptide must adopt to interact with its target. vt.edunih.gov For example, SAR studies on melanocortin receptor ligands have utilized constrained amino acids to decrease conformational flexibility and identify the optimal shape for receptor binding. nih.gov This approach provides invaluable insights into how ligand structure dictates function and guides the design of more potent and selective therapeutic agents. researchgate.netmdpi.comnih.gov

The rigid structure imposed by the 2-Me-Ile residue can significantly enhance a peptide's ability to bind to its target receptor with high affinity and selectivity. chempep.comdiva-portal.org A flexible peptide must adopt a specific conformation to bind to a receptor, a process that is entropically unfavorable. researchgate.net A conformationally constrained peptidomimetic, already in or near its bioactive conformation, does not pay this entropic penalty, which can lead to stronger binding. diva-portal.org Furthermore, the well-defined shape of a rigid peptidomimetic can improve selectivity by ensuring a precise fit into the binding pocket of the target receptor while fitting poorly into the binding sites of other, off-target receptors. researchgate.netchempep.com This enhanced selectivity is crucial for developing drugs with fewer side effects. chemimpex.com

Mimicry of Bioactive Conformations for Structure-Activity Relationship (SAR) Studies

Role in Peptide Macrocyclization Strategies

Peptide macrocyclization, the process of forming a cyclic peptide from a linear precursor, is a widely used strategy to enhance peptide stability and constrain its conformation. nih.govresearchgate.net The incorporation of turn-inducing residues like 2-Me-Ile can be highly beneficial in macrocyclization. These residues can pre-organize the linear peptide into a conformation that is amenable to cyclization, bringing the N- and C-termini into proximity. mdpi.com This pre-organization can facilitate the ring-closing reaction, often leading to improved yields and reduced formation of undesired side products like cyclic dimers or polymers. nih.gov this compound can be incorporated into linear peptides synthesized using standard solid-phase peptide synthesis (SPPS) with the Fmoc/tBu strategy, after which the linear precursor is cleaved and cyclized in solution or on-resin. mdpi.commonash.eduacs.org The resulting cyclic peptides often exhibit superior metabolic stability and receptor-binding properties. researchgate.net

Data Tables

Table 1: Impact of α-Methylation on Peptide Properties

| Property | Standard Peptide | Peptide with 2-Me-Ile | Rationale |

| Backbone Flexibility | High | Low | Steric hindrance from the Cα-methyl group restricts Φ/Ψ bond rotation. expasy.orgmsu.edu |

| Secondary Structure | Flexible/Unstructured in short sequences | Prone to form helical or turn motifs | Constrained backbone torsion angles favor specific folded conformations. researchgate.netrsc.org |

| Proteolytic Stability | Susceptible to degradation | Increased resistance | Rigid conformation can prevent recognition and cleavage by proteases. researchgate.netchempep.com |

| Receptor Binding | High entropic penalty upon binding | Low entropic penalty upon binding | Pre-organization into a bioactive conformation reduces the loss of conformational entropy. diva-portal.orgresearchgate.net |

| Cyclization Efficiency | Variable; risk of dimerization | Often improved | Induction of turn motifs brings peptide termini into proximity, favoring intramolecular cyclization. researchgate.netmdpi.com |

Table 2: Synthetic Strategies Involving Fmoc-Protected Amino Acids

| Strategy | Description | Key Reagents/Methods | Reference |

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of Fmoc-protected amino acids to a growing peptide chain on a solid support. | Fmoc-amino acids, Rink or Wang resin, DIC/HOBt or HBTU/DIPEA for coupling, Piperidine (B6355638) for Fmoc deprotection. | acs.orgnih.govnih.gov |

| Solution-Phase Macrocyclization | Cyclization of a linear peptide in solution after cleavage from the solid support. | HATU, PyAOP, or DEPBT as coupling agents, often at high dilution to favor intramolecular reaction. | nih.govmonash.edu |

| On-Resin Macrocyclization | Cyclization of the peptide while it is still attached to the resin, often via a side-chain linker. | Orthogonal protecting groups, pseudo-dilution effect of the resin reduces intermolecular side reactions. | nih.govmonash.edu |

Impact on Cyclization Efficiency and Yield

The synthesis of cyclic peptides is often a challenging step, with the efficiency of the crucial macrocyclization reaction being highly dependent on the linear precursor's sequence and conformation. mdpi.com The introduction of a C-α-methyl group, as found in 2-Me-Ile, restricts the conformational freedom of the peptide backbone. This steric constraint pre-organizes the linear peptide into a conformation that is more favorable for intramolecular cyclization. By reducing the energetic barrier to achieve the required ring-closing conformation, the rate of the desired intramolecular reaction is increased relative to competing intermolecular reactions.

| Peptide Feature | Typical Challenge | Impact of 2-Me-Ile Incorporation | Anticipated Outcome |

|---|---|---|---|

| Flexible Backbone | High entropic penalty for cyclization; low yield | Restricts phi/psi bond angles, pre-organizes peptide | Increased cyclization efficiency and yield |

| Intermolecular Reactions | Formation of dimers and oligomers | Favors intramolecular reaction pathway | Reduced oligomeric side products |

Prevention of Oligomerization and Epimerization in Cyclic Peptide Synthesis

Two of the most problematic side reactions in peptide cyclization are oligomerization and epimerization. acs.org Oligomerization, the formation of dimers, trimers, and higher-order polymers, occurs when linear peptide precursors react with each other instead of intramolecularly. By promoting a favorable conformation for ring closure, the 2-Me-Ile residue accelerates the intramolecular reaction, thereby kinetically disfavoring the intermolecular pathways that lead to oligomers. researchgate.net

Epimerization, the loss of stereochemical integrity at the C-terminal amino acid, is a major concern during the activation of the carboxylic acid for cyclization, especially under basic conditions. mdpi.com The C-α-methyl group of 2-Me-Ile provides significant steric hindrance around the adjacent peptide bond and the C-terminal carboxyl group (if it is the C-terminal residue). This steric shield makes it more difficult for bases to abstract the alpha-proton, which is the key step in the epimerization mechanism. mdpi.com Consequently, incorporating 2-Me-Ile, particularly at or near the C-terminus of the linear precursor, helps to preserve the stereochemical purity of the final cyclic peptide.

Engineering of Peptide Stability and Proteolytic Resistance

A major limitation for the therapeutic use of peptides is their susceptibility to degradation by proteases in the body, leading to a short in vivo half-life. nih.gov The modification of the peptide backbone is a proven strategy to enhance proteolytic stability.

Enhancement of In Vitro Peptide Half-Life

The incorporation of C-α-methylated amino acids like 2-Me-Ile is a powerful method to confer resistance to enzymatic degradation. nih.gov Proteases recognize and bind to specific peptide sequences, and their catalytic mechanism requires the peptide substrate to fit into the active site. The C-α-methyl group on the 2-Me-Ile residue acts as a steric block, physically preventing the peptide backbone from being correctly positioned within the protease's catalytic site. This steric shielding of the adjacent amide bonds makes them inaccessible to enzymatic cleavage.

Studies have demonstrated that strategic N-methylation or C-α-methylation can dramatically improve peptide stability in serum. nih.govmdpi.com For example, while an unmodified peptide might be completely degraded within minutes, a version containing a single methyl group can exhibit a significantly extended half-life, with a substantial fraction remaining even after several hours. nih.govmdpi.com This enhanced stability is crucial for developing peptide-based therapeutics with improved pharmacokinetic profiles. chinesechemsoc.orgnih.gov

| Peptide Type | Susceptibility to Proteases | Typical In Vitro Half-Life |

|---|---|---|

| Unmodified L-α-Peptide | High | Short (minutes to a few hours) |

| Peptide with 2-Me-Ile | Low | Extended (many hours to days) |

This compound in Supramolecular Chemistry and Self-Assembly of Peptides

The Fmoc group is not only a protecting group for synthesis but also a powerful motif for driving the self-assembly of peptide-based biomaterials. reading.ac.ukacs.org When attached to a hydrophobic and sterically defined amino acid like 2-Me-Ile, it creates a molecule with a strong propensity to form ordered supramolecular structures.

Formation of Fibrillar and Hydrogel Structures

Peptides and amino acids bearing an N-terminal Fmoc group are well-known to self-assemble into various nanostructures, including nanofibers, nanotubes, and vesicles. mdpi.com The self-assembly process is driven by a combination of non-covalent interactions. These resulting nanofibers can entangle at sufficient concentrations to form a three-dimensional network that traps large amounts of water, resulting in the formation of a supramolecular hydrogel. researchgate.netresearchgate.net The properties of these hydrogels can be tuned by the specific amino acid sequence. whiterose.ac.uk The hydrophobic and bulky nature of the isoleucine side chain, enhanced by the C-α-methylation in 2-Me-Ile, contributes to the stability and morphology of the resulting fibrillar network. researchgate.net

Role of Aromatic and Hydrophobic Interactions in Self-Assembly

The self-assembly of this compound and peptides derived from it is primarily governed by two key non-covalent forces: aromatic π-π stacking and hydrophobic interactions. acs.orgfrontiersin.org

Aromatic π-π Stacking: The large, planar fluorenyl rings of the Fmoc groups have a strong tendency to stack on top of each other. This interaction is a major driving force that initiates and stabilizes the self-assembly process, often leading to the formation of the core of the fibrillar nanostructures. reading.ac.ukmdpi.com

Hydrophobic Interactions: The isoleucine side chain is highly hydrophobic. In an aqueous environment, these hydrophobic groups are driven to cluster together to minimize their contact with water molecules. The C-α-methyl group further increases the hydrophobicity and steric bulk of the residue. This hydrophobic collapse works in concert with the π-π stacking of the Fmoc groups to create well-defined, ordered, and stable supramolecular assemblies. researchgate.netnih.gov

These interactions, along with potential hydrogen bonding between peptide backbones in larger sequences, synergistically guide the molecules to organize into hierarchical structures like fibers and hydrogels. nih.gov

Design of Two-Dimensional Supramolecular Assemblies for Ligand Presentation

The strategic use of N-α-Fmoc-N-α-methyl-L-isoleucine (this compound) is a significant advancement in the field of supramolecular chemistry, particularly in the rational design of two-dimensional (2D) self-assembling systems for oriented ligand presentation. The formation of these ordered nanostructures is driven by a combination of non-covalent interactions, where the Fmoc group plays a pivotal role. researchgate.netacs.org The self-assembly process of Fmoc-amino acids is often initiated by environmental triggers like pH changes, temperature shifts, or the presence of specific ions, leading to the formation of hydrogels composed of entangled nanofibers. acs.orgrsc.orgresearchgate.net

The architecture of these assemblies is primarily governed by the interplay of hydrogen bonding and π-π stacking interactions. rsc.orgrsc.org The fluorenyl groups of the Fmoc moiety tend to stack, creating a stable, hydrophobic core, while the amino acid components can form intermolecular hydrogen bonds, guiding the directionality of the assembly. acs.orgrsc.org In the case of this compound, the N-methylation introduces a critical constraint. By removing the hydrogen bond donor capability of the amide nitrogen, it alters the typical hydrogen bonding patterns observed in non-methylated Fmoc-amino acids. semanticscholar.org This modification can prevent the formation of standard β-sheet-like structures and instead promote unique assembly motifs, influencing the morphology of the resulting nanostructures.

The isoleucine side chain further contributes to the stability of the assembly through hydrophobic interactions. The branched, bulky nature of the isoleucine residue influences the packing of the molecules, which, in concert with the dominant Fmoc-Fmoc interactions, dictates the final 2D architecture. semanticscholar.orgpeptide.com This controlled self-assembly allows for the creation of surfaces where the isoleucine residue, or a ligand attached to it, is presented in a highly ordered and spatially defined manner. Such precise orientation is crucial for applications in biosensing, cell adhesion studies, and catalysis, where the specific arrangement of functional groups determines efficacy.

Researchers have demonstrated that by modifying the amino acid component, it is possible to tune the properties of the resulting supramolecular structures. For instance, the introduction of different functional groups or changing the stereochemistry can significantly alter the mechanical properties and morphology of the hydrogels. acs.org The principles derived from studies on similar Fmoc-amino acids, such as Fmoc-phenylalanine and its derivatives, show that factors like steric hindrance and electronic effects are key determinants of the assembly process. researchgate.netsemanticscholar.org This knowledge allows for the rational design of this compound-based systems to create tailored 2D platforms for specific ligand presentation.

Table 1: Key Non-Covalent Interactions in Fmoc-Amino Acid Supramolecular Assembly

| Interaction Type | Participating Groups | Role in Assembly | Reference |

| π-π Stacking | Fluorenyl rings of the Fmoc group | Primary driving force for aggregation; stabilizes the hydrophobic core. | acs.orgrsc.org |

| Hydrogen Bonding | Carboxylic acid groups; amide C=O (acceptor) | Provides directionality and structural order to the assembly. | rsc.orgmdpi.com |

| Hydrophobic Interactions | Isoleucine side chains; fluorenyl groups | Contribute to the overall stability and packing efficiency of the nanofibers. | semanticscholar.orgpeptide.com |

| Van der Waals Forces | Throughout the molecular structure | General attractive forces that contribute to the cohesion of the assembly. | researchgate.net |

Contributions to Protein Engineering and Studies of Molecular Interactions

This compound serves as a valuable building block in protein engineering and for probing molecular interactions, particularly protein-protein interactions (PPIs). smolecule.comnih.gov The incorporation of N-methylated amino acids like 2-Me-Ile into a peptide sequence imparts significant conformational constraints. The methylation of the backbone amide nitrogen sterically hinders rotation around the Cα-N bond, restricting the available Ramachandran space and pre-organizing the peptide into specific secondary structures. This property is exploited in protein engineering to stabilize desired conformations, such as β-turns or helical structures, thereby enhancing the stability or activity of the engineered protein. smolecule.com

The Fmoc group facilitates the straightforward incorporation of this modified amino acid into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. nih.gov The development of various synthesis strategies, primarily Fmoc-based, has enabled the creation of complex peptides with multiple modifications, including those designed to study post-translational modifications or act as enzyme inhibitors. smolecule.comnih.govchemimpex.com

The ability to create peptides with enhanced proteolytic stability is another key contribution. The N-methylated peptide bond is resistant to cleavage by many common proteases, which significantly increases the in-vivo half-life of peptide-based therapeutics and probes. This enhanced stability makes peptides containing 2-Me-Ile more robust tools for studying cellular processes and for the development of peptide drugs that target PPIs. smolecule.com

Table 2: Impact of N-Methylation on Peptide and Protein Properties

| Property Affected | Mechanism | Application in Protein Engineering & Interaction Studies | Reference |

| Conformational Rigidity | Steric hindrance from the N-methyl group restricts backbone rotation. | Stabilization of specific secondary structures; reduction of entropic penalty upon binding. | smolecule.com |

| Proteolytic Stability | The N-methylated peptide bond is not recognized by many proteases. | Increases the half-life of peptide probes and therapeutics, enabling longer-term studies. | smolecule.com |

| Binding Affinity/Specificity | Pre-organization of the peptide into a bioactive conformation. | Development of high-affinity inhibitors for PPIs; creation of specific molecular probes. | nih.gov |

| Solubility | Disruption of inter-chain hydrogen bonding that can lead to aggregation. | Improvement of the solubility and handling of synthetic peptides. | researchgate.net |

Challenges and Future Research Directions in Fmoc 2 Me Ile Oh Based Peptide Science

Overcoming Synthetic Challenges for Complex Peptide Sequences

The synthesis of complex peptides, particularly those containing sterically hindered or aggregation-prone sequences, remains a significant hurdle in peptide chemistry. nih.gov The introduction of N-methylated residues like Fmoc-2-Me-Ile-OH can further complicate these syntheses.

Key challenges include:

Aggregation: Hydrophobic peptides and those with a tendency to form secondary structures on the solid-phase support can aggregate, leading to incomplete reactions and truncated sequences. nih.govrsc.org This is a major cause of reduced yield and purity. nih.gov

Difficult Couplings: Sterically hindered amino acids, including β-branched residues like isoleucine and its N-methylated counterpart, present challenges during the acylation step, often resulting in low coupling yields. rsc.orgrsc.org

Side Reactions: Undesirable side reactions such as aspartimide formation and racemization can occur during Fmoc-based solid-phase peptide synthesis (SPPS), compromising the integrity of the final peptide. nih.govmdpi.com Diketopiperazine formation is another common side reaction, especially at the dipeptide stage. chempep.com

Future research is focused on several strategies to mitigate these challenges:

Backbone Modifications: The use of backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb), can disrupt interchain hydrogen bonding and prevent aggregation. nih.gov

Pseudoprolines and Dmb Dipeptides: Incorporating pseudoproline dipeptides or Dmb-dipeptides can improve solvation and reaction kinetics for difficult sequences.

Optimized Coupling Reagents and Conditions: The development and application of more efficient coupling reagents and microwave-assisted synthesis can enhance coupling yields for sterically demanding residues. nih.govrsc.org

Novel Resins: The use of advanced resins, such as diethylene glycol (DEG)-crosslinked polystyrene (DEG-PS), has shown promise in improving swelling properties and reaction kinetics, leading to higher purity for complex peptides. rsc.org

Table 1: Strategies to Overcome Synthetic Challenges in Peptide Synthesis

| Challenge | Mitigation Strategy | Description |

|---|---|---|

| Peptide Aggregation | Use of chaotropic salts | Solutions of salts like NaClO₄ or LiCl can be used to disrupt aggregation. |

| Backbone modifications (e.g., Hmb, Dmb) | These groups are temporarily introduced to disrupt secondary structure formation. nih.gov | |

| Pseudoproline Dipeptides | These are incorporated to introduce a "kink" in the peptide backbone, preventing aggregation. | |

| Difficult Couplings | Advanced activation methods | Reagents like PyBOP®, HBTU, and HATU can be used for longer reaction times to improve yields. |

| Microwave-assisted synthesis | Increased temperature can improve reaction kinetics for sterically hindered couplings. nih.govrsc.org | |

| Optimized solvent systems | Mixtures of solvents like DCM/DMF/NMP with additives can enhance solubility and coupling efficiency. | |

| Side Reactions | Orthogonal protection schemes | Using protecting groups that can be removed under different conditions minimizes unwanted side reactions. chempep.com |

| Optimized deprotection conditions | Careful control of base concentration and reaction time during Fmoc removal can reduce side reactions. chempep.com |

Development of Advanced Analytical Tools for Process Monitoring

To ensure the efficiency and quality of peptide synthesis, real-time monitoring of the process is crucial. Traditional methods often rely on post-synthesis analysis, which can be time-consuming and inefficient. The development of Process Analytical Technology (PAT) for SPPS is an active area of research.

Current and emerging analytical tools include:

UV-Vis Spectroscopy: This technique is widely used to monitor the deprotection of the Fmoc group by detecting the released dibenzofulvene-piperidine adduct. activotec.comtec5usa.comamidetech.com Automated synthesizers can use this feedback to adjust deprotection and coupling times. activotec.com

Refractive Index (RI) Monitoring: A novel approach that monitors the change in the refractive index of the reaction solution in real-time. csic.es This method can determine the endpoint of coupling, deprotection, and washing steps, leading to optimized reagent and solvent consumption. csic.es

Colorimetric Tests: Simple and rapid tests like the ninhydrin (B49086) (Kaiser) test and the chloranil (B122849) test are used to detect the presence of free primary and secondary amines, respectively, to confirm the completion of coupling reactions. mdpi.compeptide.com

Table 2: Comparison of Analytical Tools for SPPS Monitoring

| Analytical Tool | Principle | Application | Advantages | Limitations |

|---|---|---|---|---|

| UV-Vis Spectroscopy | Measures absorbance of the Fmoc cleavage by-product. tec5usa.comamidetech.com | Real-time monitoring of Fmoc deprotection. activotec.com | Automated, quantitative feedback. activotec.com | Indirectly monitors coupling; can be affected by other UV-active species. |

| Refractive Index (RI) | Detects changes in solution composition. csic.es | Real-time monitoring of all SPPS steps (coupling, deprotection, washing). csic.es | Universal, non-invasive, provides comprehensive process data. csic.es | Requires careful calibration and can be sensitive to temperature fluctuations. |

| Ninhydrin (Kaiser) Test | Colorimetric reaction with primary amines. mdpi.com | Qualitative endpoint determination of coupling reactions. peptide.com | Simple, rapid, and sensitive for primary amines. | Not reliable for secondary amines (e.g., N-methylated amino acids, proline); can give false positives. peptide.com |

| Chloranil Test | Colorimetric reaction with secondary amines. mdpi.com | Qualitative endpoint determination for coupling to secondary amines. peptide.com | Complements the ninhydrin test for secondary amines. | Less common than the ninhydrin test. |

Exploration of Novel Derivatives and Analogues of this compound

The synthesis and incorporation of novel derivatives and analogues of this compound are driven by the need to fine-tune the properties of peptides for specific applications. Research in this area focuses on creating building blocks that can enhance stability, introduce new functionalities, or facilitate the synthesis of complex peptide structures.

Areas of exploration include:

Alternative Protecting Groups: While Fmoc is the standard, research into alternative Nα-protecting groups that offer different lability or compatibility with other chemical transformations is ongoing.

Side-Chain Modifications: Introducing modifications to the isoleucine side chain can impart unique properties. For example, the synthesis of Fmoc-protected selenomethionine (B1662878) allows for the introduction of a selenium atom, which is useful for X-ray crystallography studies. sigmaaldrich-jp.com

Isotopically Labeled Analogues: The synthesis of isotopically labeled (e.g., ¹³C, ¹⁵N) Fmoc-amino acids is crucial for structural studies of peptides using techniques like solid-state NMR spectroscopy. researchgate.net

Backbone-Modified Analogues: The development of building blocks for backbone modifications, such as N-acyl-N-methyl amino acids, can further enhance proteolytic stability and conformational control.

The commercial availability of a wide range of Fmoc-amino acid derivatives is a testament to the importance of this field. nih.govmedchemexpress.com However, the synthesis of custom derivatives, especially N-methylated ones, can be expensive and challenging, prompting the development of more efficient solid-phase synthesis methods for these building blocks. mdpi.comresearchgate.net

Expanding the Scope of this compound in Biomimetic Systems

Fmoc-protected amino acids, including aliphatic ones like Fmoc-isoleucine, have been shown to self-assemble into various nanostructures such as fibers, ribbons, and hydrogels. researchgate.netresearchgate.net These self-assembling systems have significant potential in the development of biomimetic materials for applications in drug delivery, tissue engineering, and 3D cell culture. researchgate.netrsc.org

Key research directions include:

Controlled Self-Assembly: Investigating how environmental factors like solvent composition and pH can be used to control the morphology of the self-assembled structures. researchgate.net

Functional Hydrogels: Designing Fmoc-amino acid-based hydrogels that can encapsulate and release therapeutic agents in a controlled manner. researchgate.netrsc.org The inclusion of N-methylated residues like 2-Me-Ile could influence the mechanical properties and degradation kinetics of these hydrogels.

Bio-inspired Devices: Developing novel peptide-based devices that mimic biological processes. For instance, a C-terminal N-(2-hydroxybenzyl)cysteine device has been created for the synthesis of peptide thioesters, which are important intermediates in native chemical ligation. rsc.org This approach is inspired by the intein-mediated protein splicing mechanism. rsc.org

The ability of Fmoc-amino acids to form ordered structures is driven by a combination of hydrogen bonding and π-π stacking interactions between the fluorenyl groups. researchgate.net Understanding and controlling these interactions is key to designing new functional biomaterials.

Computational Chemistry and Molecular Modeling of this compound Containing Peptides

Computational methods are becoming increasingly indispensable in peptide science, providing insights that can guide experimental work. Molecular modeling and simulations can be used to predict the structure, dynamics, and properties of peptides containing this compound.

Applications of computational chemistry in this field include:

Predicting Aggregation Propensity: Computational models can help identify sequences that are prone to aggregation during SPPS, allowing for the proactive implementation of strategies to mitigate this issue.

Conformational Analysis: Modeling the conformational preferences of peptides containing N-methylated residues can help in the design of peptides with specific secondary structures and biological activities.

Understanding Self-Assembly: Molecular dynamics simulations can be used to investigate the mechanism of self-assembly of Fmoc-amino acids, providing a molecular-level understanding of how different structures are formed. researchgate.net

Deep Learning for Synthesis Optimization: Machine learning models, particularly deep learning, are being applied to large datasets of peptide synthesis data to predict reaction outcomes and optimize synthesis protocols. amidetech.com These models can map the structural features of amino acids and peptide sequences to synthesis parameters, enabling more efficient and reliable peptide production. amidetech.com

By representing amino acids as molecular fingerprints, these computational models can predict the efficiency of Fmoc deprotection and identify potential issues like aggregation, paving the way for real-time optimization of peptide synthesis. amidetech.com

Q & A

Q. How should Fmoc-2-Me-Ile-OH stock solutions be prepared to ensure optimal stability and solubility in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Stock solutions are typically prepared in anhydrous DMSO or DMF at concentrations ≤10 mM. To enhance solubility, heat the vial to 37°C and sonicate for 10–15 minutes. Aliquot the solution to avoid repeated freeze-thaw cycles. Store at -80°C (stable for 6 months) or -20°C (stable for 1 month) .

Q. What analytical techniques are essential for confirming the identity and purity of this compound?

Q. How does the steric bulk of 2-methyl isoleucine impact coupling efficiency in SPPS, and what baseline protocols are recommended?

- Methodological Answer : The 2-methyl group introduces steric hindrance, slowing acylation. Use a 2–4× molar excess of the amino acid, extended coupling times (1–2 hours), and activators like HOBt/DIC or Oxyma Pure/DIC. Monitor coupling completion via Kaiser test .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

Q. What strategies mitigate racemization risks during this compound incorporation into chiral peptide sequences?

Q. How do researchers assess the stability of this compound under varying pH and temperature conditions for long-term peptide synthesis projects?

Q. What computational modeling approaches predict the conformational effects of 2-Me-Ile substitution in peptide helices or β-sheets?

- Methodological Answer : Use molecular dynamics (MD) simulations (AMBER or CHARMM force fields) to analyze backbone dihedral angles and side-chain packing. Compare with X-ray crystallography or cryo-EM data of synthesized peptides .

Data Analysis and Experimental Design

Q. How should researchers design controls to distinguish between synthesis artifacts and genuine byproducts in this compound-mediated peptide assembly?

Q. What statistical methods are appropriate for quantifying batch-to-batch variability in this compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products